Morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone is a compound that combines a morpholine ring with a pyrrole and phenyl moiety. This structure suggests potential biological activity, particularly in medicinal chemistry, where derivatives of morpholine and pyrrole have been investigated for various pharmacological properties. The compound's unique architecture allows it to participate in diverse chemical reactions and interactions.
The compound can be synthesized through various methods, often involving the reaction of substituted pyrroles with appropriate acylating agents. The synthesis and characterization of similar compounds have been documented in scientific literature, providing insights into their structural and functional properties .
Morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone belongs to the class of organic compounds known as amides, specifically those containing a morpholine ring. It also features heterocyclic components, making it relevant in the study of heterocyclic chemistry and drug design.
The synthesis of morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone typically involves coupling reactions between a pyrrole derivative and a morpholine-containing acyl chloride or anhydride. A general synthetic route may include:
The reaction conditions generally require inert atmospheres (e.g., nitrogen) to prevent moisture interference. Solvents like dichloromethane or dimethylformamide are commonly used for dissolving reactants and facilitating the reaction.
Morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone features a morpholine ring attached to a phenyl group that is further substituted by a pyrrole ring. The molecular formula can be represented as .
Key structural data includes:
Morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone can undergo several chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or NMR spectroscopy to ensure completion and purity of the products.
The biological activity of morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone may involve interaction with specific biological targets, such as enzymes or receptors. The mechanism likely involves:
Studies on similar compounds indicate that modifications in structure can significantly alter binding affinities and biological activities, suggesting that detailed structure-activity relationship studies are essential for understanding its mechanism.
Morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone is likely to exhibit:
Chemical stability under various conditions (light, heat, moisture) should be assessed for practical applications. Its reactivity profile indicates potential for further derivatization, expanding its utility in synthetic chemistry.
Morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone has potential applications in:
Further research into its efficacy and safety profiles will be necessary to validate its applications in therapeutic contexts.
Morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone represents a strategically engineered hybrid molecule integrating two pharmacologically significant nitrogen-containing heterocycles: morpholine and pyrrole. This compound exemplifies modern molecular design paradigms that leverage synergistic interactions between distinct heterocyclic systems to enhance binding specificity and modulate pharmacokinetic properties. Its structural architecture positions it as a valuable synthetic intermediate and a potential pharmacophore in medicinal chemistry research, particularly for central nervous system (CNS)-targeted therapeutics [1] [3].
The systematic IUPAC designation for this compound is morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone, reflecting its core structural features:
Molecular Formula: C₁₅H₁₆N₂O₂Molecular Weight: 256.31 g/molStructural Features:
Table 1: Key Identifiers of Morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone
Property | Value/Descriptor |
---|---|
CAS Registry Number | Not assigned (PubChem CID: 29202130) |
IUPAC Name | morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone |
Molecular Formula | C₁₅H₁₆N₂O₂ |
Exact Mass | 256.1212 Da |
PubChem CID | 29202130 |
Hybrid Framework | Aryl ketone + N-linked pyrrole + 4-substituted morpholine |
Density Functional Theory (DFT) analyses of analogous chalcone hybrids suggest a twisted conformation where the dihedral angle between the pyrrole and phenyl rings typically ranges between 30°–45°, optimizing π-orbital overlap while minimizing steric strain. The carbonyl group exhibits polarization (δ⁺C=Oδ⁻), enhancing hydrogen-bond acceptance capacity – a feature critical for target engagement in biological systems [3].
The rational integration of morpholine and pyrrole motifs emerged from three key developments in heterocyclic chemistry:
The specific compound morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone was first cataloged in PubChem (CID 29202130) as part of structure-activity relationship (SAR) explorations of hybrid chalcones. It represents an optimization step where researchers replaced conventional para-substituted phenyl rings with meta-pyrrolyl systems to enhance target selectivity [1] [3].
This ketone serves dual roles in synthetic chemistry: as a target molecule and as a building block for complex pharmacophores. Key synthetic applications include:
a) As a Synthetic Intermediate
The compound functions as an acetophenone equivalent in Claisen-Schmidt condensations to form antidepressant chalcone hybrids. Its electron-deficient carbonyl group undergoes base-catalyzed enolization, enabling coupling with aryl/heteroaryl aldehydes. Reaction optimization studies identified optimal conditions:
Table 2: Spectral Characterization Data for Morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone and Analogs
Technique | Key Signatures |
---|---|
FT-IR | 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (pyrrole C=C), 1118 cm⁻¹ (morpholine C–O–C) |
¹H NMR (DMSO-d6) | 8.10–8.05 ppm (m, 1H, ArH), 7.75–7.70 ppm (m, 2H, ArH), 7.50–7.45 ppm (m, 1H, ArH), 6.85–6.80 ppm (t, 2H, pyrrole-H), 6.50–6.45 ppm (t, 2H, pyrrole-H), 3.70–3.40 ppm (br m, 8H, morpholine-H) |
¹³C NMR | 169.8 ppm (C=O), 140.2 ppm (pyrrole Cq), 135.5–117.3 ppm (ArC), 66.5/48.2 ppm (morpholine CH₂) |
HRMS | [M+H]⁺ observed: 257.1284 (calculated: 257.1290) |
b) As a Pharmacophore Component
Molecular docking simulations against the human serotonin transporter (hSERT; PDB 5I6X) reveal that derivatives containing this core exhibit:
c) Structure-Activity Relationship (SAR) Probes
Systematic modifications of this scaffold have elucidated critical SAR principles:
Table 3: Biologically Evaluated Derivatives Containing the Morpholin-4-yl[3-(1H-pyrrol-1-yl)phenyl]methanone Core
Derivative Structure | Biological Target | Key Finding |
---|---|---|
Hybrid chalcone with benzotriazole | hSERT | 52% immobility reduction (FST) at 50 mg/kg |
Pyrazole-coupled analog | MAO-A | IC₅₀ = 3.7 μM (Selectivity index > 15) |
Carbazole-modified variant | D₂/D₃ receptors | Kᵢ = 180 nM (mixed antagonism) |
The compound’s synthetic versatility is further demonstrated in multicomponent reactions, where it participates as an electrophilic component in Biginelli-type cyclizations to yield pyrimidinone hybrids with enhanced CNS penetration profiles [4] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3